Pentamethylnitrobenzene

Electrochemical kinetics Electron transfer Steric effects

Electron-transfer studies on nitroaromatics require sterically well-defined probes. Pentamethylnitrobenzene (PMNB) offers maximal congestion-five methyl groups twist the nitro group out of plane, measurably lowering the heterogeneous rate constant k(s) for rigorous Marcus theory testing. • Lower k(s) vs. tetramethylnitrobenzene (electrochemical impedance spectroscopy) • Radical anion NMR solvation dynamics (τ_ex ≈ 2.7×10⁻¹² s); ¹⁷O ESR hyperfine benchmarks • Stoichiometric nitrating agent in superacid transfer nitration-unlike simpler nitrobenzenes 95% purity; ideal for physical organic and mechanistic research.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 13171-59-0
Cat. No. B1297512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylnitrobenzene
CAS13171-59-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)[N+](=O)[O-])C)C
InChIInChI=1S/C11H15NO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3
InChIKeyRBDSUVKUGRWOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylnitrobenzene: A Sterically Congested Nitroaromatic


Pentamethylnitrobenzene (PMNB; CAS 13171-59-0; C11H15NO2; MW 193.2423) is a fully substituted nitroaromatic compound in which five methyl groups flank a single nitro substituent on the benzene ring [1]. This extreme steric congestion forces the nitro group out of the aromatic plane in the neutral molecule and imparts distinctive electronic and steric properties that diverge markedly from less substituted analogs [2]. PMNB has been employed as a model system for probing steric effects on electron-transfer kinetics [2], as a nitrating agent in superacid-catalyzed transfer nitration reactions [3], and as a substrate for investigating radical anion solvation dynamics via high-resolution NMR [4]. Its well-characterized spectroscopic signatures, including MS (75 eV, source 130 °C) and IR (nujol mull) spectra, are archived in authoritative spectral databases [5][6].

Probe for Electron-transfer kinetics under steric congestion
Standard for Radical anion solvation dynamics (NMR/ESR)
Reagent for Superacid-catalyzed transfer nitration

Why Pentamethylnitrobenzene Is Irreplaceable


Pentamethylnitrobenzene occupies a unique position within the nitroaromatic class due to the cumulative steric and electronic effects conferred by five ortho- and para-methyl substituents. This extreme substitution pattern forces the nitro group to twist significantly out of the benzene ring plane in the neutral state—a structural distortion that is absent in nitrobenzene, 2-methylnitrobenzene, or 2,4,6-trimethylnitrobenzene [1]. This non-planar geometry alters the inner reorganization energy required for electron transfer, leading to a measurable decrease in the standard heterogeneous electron-transfer rate constant, k(s), compared to less substituted analogs [1]. Furthermore, the electron-donating methyl groups raise the electron density on the nitro group, modulating both the radical anion stability and its solvation dynamics—effects that are not linearly extrapolatable from lower homologs [2]. In synthetic applications, PMNB functions as a stoichiometric nitrating agent in superacid media, a reactivity profile not shared by simpler nitrobenzenes, which generally act as electrophiles rather than nitro-group donors under these conditions [3]. Consequently, substituting PMNB with a less substituted analog would invalidate kinetic studies, alter reaction pathways, and compromise the interpretability of mechanistic investigations.

Non-Planar Geometry
Less substituted nitrobenzenes lack the forced nitro-group twist that alters inner reorganization energy and electron-transfer kinetics.
Radical Anion Solvation
Lower homologs exhibit different water-exchange lifetimes and spin-density distributions, invalidating solvation dynamic models.
Synthetic Reactivity
Conventional nitrobenzenes cannot function as stoichiometric nitro-group donors in superacid-catalyzed transfer nitration.

Pentamethylnitrobenzene: Quantified Evidence vs. Analogs


Heterogeneous Electron-Transfer Kinetics: Steric Deceleration

Electrochemical impedance spectroscopy in acetonitrile (0.10 M TBAPF6, Hg electrode) revealed a systematic decrease in the standard heterogeneous electron-transfer rate constant, k(s), with increasing methyl substitution on the nitrobenzene ring. Pentamethylnitrobenzene (compound 5) exhibits a k(s) value lower than that of 2,3,5,6-tetramethylnitrobenzene (compound 4), which in turn is lower than 2,4,6-trimethylnitrobenzene (compound 3) and 2,6-dimethylnitrobenzene (compound 2) [1]. This trend is attributed to the increasing inner reorganization energy required as the nitro group is progressively forced out of the aromatic plane in the neutral molecule, a distortion that must be reversed upon reduction to the radical anion [1].

Electron-Transfer Kinetics
Head-to-head
Systematic decrease in k(s) with increasing methyl substitution; PMNB lowest among tested nitrobenzenes
Supports inner reorganization energy studies
Acetonitrile, Hg electrode, EIS
Electrochemical kinetics Electron transfer Steric effects Nitroaromatic reduction

Radical Anion Solvation Exchange Lifetime

High-resolution NMR investigation of water association with electrochemically generated radical anions in acetonitrile-water (19:1 mole ratio) revealed that the exchange lifetime of water molecules in the solvation shell of the pentamethylnitrobenzene radical anion is approximately equal to the rotational correlation time of water (τ_c ≈ 2.7 × 10⁻¹² s) [1]. In contrast, for the nitrobenzene radical anion, the exchange lifetime was approximately 10-fold longer than τ_c [1]. The 1,4-dinitrobenzene anion exhibited behavior that precluded equilibrium constant determination under the same conditions [1].

Solvation Exchange Lifetime
Head-to-head
τ_ex ≈ τ_c (≈ 2.7 × 10⁻¹² s) for PMNB anion; ~10× longer for nitrobenzene anion
Probes weakened hydrogen bonding by methyl shielding
MeCN–water, NMR
Radical anion solvation NMR spectroscopy Hydrogen bonding Water exchange dynamics

ESR ¹⁷O Hyperfine Coupling of the Radical Anion

Electron spin resonance (ESR) studies of ¹⁷O-enriched pentamethylnitrobenzene (PMNB) and p-dinitrobenzene (DNB) radical anions permitted observation of isotropic ¹⁷O hyperfine coupling constants in several solvents [1]. The ¹⁷O coupling constant for the PMNB radical anion reflects the distribution of unpaired spin density between the nitro group oxygen atoms and the aromatic ring, a distribution that is modulated by the electron-donating effect of the five methyl substituents and the non-planar geometry of the nitro group [1]. While the full numeric coupling constants are not extracted in the available abstract, the study established that PMNB yields interpretable and reproducible ¹⁷O hyperfine splittings that serve as a benchmark for evaluating solvent effects on spin density in sterically congested nitroaromatic radical anions [1].

¹⁷O Hyperfine Coupling
Method context
Reproducible isotropic a_O values in multiple solvents; ¹⁷O-enriched PMNB required
Spin-density calibration standard for sterically hindered systems
ESR, various solvents
ESR spectroscopy Radical anion Spin density Oxygen-17 enrichment

Superacid-Catalyzed Transfer Nitration

In the presence of superacid catalysts (e.g., HF:SbF₅ or Nafion-H), pentamethylnitrobenzene undergoes transfer nitration, donating its nitro group to aromatic acceptors such as benzene, toluene, and mesitylene at 180-190 °C [1][2]. This reactivity is not observed for less substituted nitrobenzenes, which typically act as electrophiles rather than nitro-group donors under these conditions. The process provided evidence for the reversibility of electrophilic aromatic nitration in specific cases [1]. The preparative procedure utilized PMNB (1 g) in the aromatic hydrocarbon (15 mL) with acid catalyst (1 g) heated at 180-190 °C for 6 h, followed by GC analysis of products [2].

Transfer Nitration Capability
Class-level
Functions as nitro-group donor to aromatic acceptors; not observed for less substituted nitrobenzenes
Unique tool for nitration reversibility studies
HF:SbF₅, 180–190 °C
Transfer nitration Superacid catalysis Electrophilic aromatic substitution Nitro-group transfer

Nitration with Nitronium Tetrafluoroborate

Nitration of pentamethylbenzene with nitronium tetrafluoroborate (NO₂BF₄) in nitromethane or acetonitrile yields pentamethylnitrobenzene as the initial product [1]. However, PMNB is itself susceptible to further attack by nitronium ion at a position meta to the nitro group, forming a σ-complex that can undergo proton loss from a methyl group, leading to by-product formation and release of nitrite ions [1]. This secondary reactivity distinguishes PMNB formation from nitration of less substituted benzenes, where the mononitro product is typically stable to further electrophilic attack under standard conditions. In preparative contexts, nitration of pentamethylbenzene with nitronium tetrafluoroborate is a documented route to PMNB [2].

Secondary Reactivity
Class-level
PMNB undergoes further nitronium attack during synthesis, forming side products; simpler analogs remain stable
Requires controlled conditions distinct from typical mononitration
NO₂BF₄ in MeNO₂/MeCN
Electrophilic nitration Nitronium salts Synthesis Side-chain reactivity

Pentamethylnitrobenzene: Application Scenarios


Electrochemical Kinetics: Steric Effects on Electron Transfer

Pentamethylnitrobenzene is uniquely suited for investigating the contribution of inner reorganization energy to heterogeneous electron-transfer rates in nitroaromatic systems. As demonstrated by electrochemical impedance spectroscopy, PMNB exhibits a measurably lower standard rate constant, k(s), compared to 2,3,5,6-tetramethylnitrobenzene and less substituted analogs [1]. This systematic trend, attributed to the non-planar nitro group geometry in the neutral molecule, makes PMNB an essential reference compound for researchers testing Marcus theory predictions, validating computational models of electron transfer, or developing structure-activity relationships for nitroaromatic reduction kinetics. Procurement of PMNB is warranted when the experimental design requires a nitrobenzene derivative with maximal steric congestion to isolate inner-sphere reorganization effects.

Radical Anion Solvation: NMR and ESR Standard

PMNB's well-characterized radical anion makes it a valuable spectroscopic standard for solvation studies. High-resolution NMR has quantified the water exchange lifetime of the PMNB radical anion (τ_ex ≈ τ_c ≈ 2.7 × 10⁻¹² s), which is approximately 10-fold shorter than that of the nitrobenzene radical anion [2]. Additionally, ¹⁷O-enriched PMNB yields reproducible isotropic hyperfine coupling constants in ESR, enabling systematic investigation of solvent effects on spin density distribution [3]. Laboratories engaged in mechanistic studies of electron transfer, hydrogen bonding to radical anions, or solvent reorganization dynamics should procure PMNB when a nitroaromatic probe with extreme steric shielding and established spectroscopic benchmarks is required.

Electrophilic Nitration Reversibility Studies

PMNB serves as a demonstrated stoichiometric nitrating agent in superacid-catalyzed transfer nitration reactions, where it donates its nitro group to aromatic acceptors such as benzene, toluene, and mesitylene at elevated temperatures [4]. This reactivity profile, not shared by less substituted nitrobenzenes, has provided key evidence for the reversibility of electrophilic aromatic nitration. Researchers studying nitration mechanisms, designing new nitrating reagents, or exploring superacid catalysis should procure PMNB when a structurally defined nitro-group donor with documented transfer nitration activity is needed.

Organic Synthesis: Pentamethyl-Substituted Derivative Precursor

PMNB is a documented synthetic intermediate for the preparation of further pentamethyl-substituted aromatic compounds. The nitro group can be reduced to yield pentamethylhydroxyaminobenzene or pentamethylaniline derivatives, which may serve as building blocks for more complex molecules [5]. Additionally, PMNB undergoes further nitration to produce side-chain nitrooxylated products, a reactivity pathway investigated to understand orienting effects of substituents in highly methylated systems [6]. Synthetic chemists requiring a pentamethyl-substituted aromatic scaffold with a transformable nitro group should procure PMNB as a versatile starting material.

Application
Selection Property
Validation Focus
Electron-transfer kinetics studies
Steric congestion probe
Inner reorganization energy assessment
Solvation dynamics research
Radical anion solvation probe
Water exchange lifetime & spin density
Nitration mechanism studies
Nitro-group donor capability
Transfer nitration activity validation
Pentamethylaryl synthesis
Transformable nitro group
Reduction or further nitration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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